Disiamylborane

Catalog No.
S628754
CAS No.
1069-54-1
M.F
C10H22B
M. Wt
153.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disiamylborane

CAS Number

1069-54-1

Product Name

Disiamylborane

Molecular Formula

C10H22B

Molecular Weight

153.09 g/mol

InChI

InChI=1S/C10H22B/c1-7(2)9(5)11-10(6)8(3)4/h7-10H,1-6H3

InChI Key

VHAXQSFPTJUMLT-UHFFFAOYSA-N

SMILES

[B](C(C)C(C)C)C(C)C(C)C

Synonyms

disiamylborane

Canonical SMILES

[B](C(C)C(C)C)C(C)C(C)C

Description

The exact mass of the compound Disiamylborane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

  • Hydroboration: Disiamylborane acts as a versatile hydroboration reagent, reacting with alkenes to form organoboranes. These organoboranes can be further manipulated to introduce various functional groups into organic molecules, making them valuable intermediates in organic synthesis.
  • Asymmetric Synthesis: Disiamylborane can be employed in conjunction with chiral catalysts to achieve asymmetric synthesis, a technique crucial for producing enantiopure (single-handed) molecules essential in pharmaceutical development.

Material Science:

  • Polymer Synthesis: Disiamylborane serves as a precursor for boron-containing polymers. These polymers exhibit interesting properties like thermal stability and flame retardancy, making them valuable for various applications, including aerospace and electronics.
  • Catalysis: Disiamylborane can be used to generate Lewis acid catalysts, which play a crucial role in various chemical reactions by activating reactants. These catalysts are particularly useful in polymerizations and other organic transformations.

Other Research Applications:

  • Hydrogen Storage: Disiamylborane is being explored for its potential in hydrogen storage due to its ability to reversibly bind hydrogen. This research holds promise for developing efficient and safe methods for storing hydrogen, a clean energy carrier.
  • Nuclear Chemistry: Disiamylborane finds application in nuclear chemistry research, particularly in studies involving the synthesis and characterization of radiolabeled compounds.

Disiamylborane is an organoborane compound with the molecular formula ((CH3)2CHCH(CH3))2BH((CH_3)_2CHCH(CH_3))_2BH and a molecular weight of 153.09 g/mol. It appears as a colorless waxy solid and is soluble in solvents such as tetrahydrofuran, ether, and diglyme . The name "disiamylborane" reflects its structure as a dialkylborane derived from 2-methyl-2-butene, making it sterically hindered and useful for selective hydroboration reactions .

Disiamylborane is primarily utilized in hydroboration-oxidation reactions. It adds to terminal alkynes in an anti-Markovnikov manner, where the boron atom acts as the electrophile. This reaction results in the formation of boron-substituted alkenes that resist further addition due to steric hindrance . The typical reaction pathway involves:

  • Hydroboration of the alkyne to form a boron-substituted alkene.
  • Oxidative removal of boron using alkaline hydrogen peroxide, yielding an enol that rearranges to an aldehyde .

Additionally, disiamylborane can react with various aldehydes and ketones to produce unsaturated alcohols through a mechanism involving allylic rearrangement.

Disiamylborane is synthesized by reacting diborane with 2-methyl-2-butene in ethereal solvents at low temperatures (around 0°C). The steric hindrance from the branched alkene limits the reaction to form secondary boranes without further additions . This method capitalizes on the unique structural properties of both reagents to yield a highly selective hydroboration agent.

The primary applications of disiamylborane include:

  • Hydroboration of Alkynes: Converting terminal alkynes into aldehydes or ketones.
  • Synthesis of Organoboranes: Useful in organic synthesis for creating functionalized compounds.
  • Palladium-Catalyzed Reactions: Involved in forming 1-alkenylboronates through cross-coupling reactions .
  • Terpene Chemistry: Employed in selective hydroboration processes leading to valuable terpenoid derivatives.

Disiamylborane has been studied for its interactions with various organic substrates. Its ability to selectively react with terminal alkenes over internal ones makes it valuable for regioselective syntheses . Additionally, it has shown efficacy in reducing specific functional groups in complex organic molecules, highlighting its versatility as a reagent in organic chemistry.

Disiamylborane shares similarities with other dialkylboranes but is distinguished by its steric hindrance and selectivity. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
9-Borabicyclo[3.3.1]nonaneDialkylboraneKnown for its use in hydroboration with high efficiency
Tri-n-butylboraneDialkylboraneLess sterically hindered; broader reactivity profile
DiethylboraneDialkylboraneMore reactive due to lower steric hindrance

Disiamylborane's unique steric properties allow it to selectively react under conditions where other boranes may not perform as effectively, making it particularly useful for specific synthetic pathways that require precision.

Disiamylborane emerged from the pioneering work of Herbert C. Brown, whose groundbreaking research on hydroboration reactions in the late 1950s revolutionized synthetic organic chemistry. Brown's initial investigations focused on the interaction between diborane and olefins, discovering that these additions proceeded "with remarkable ease and speed at room temperature" to form organoboranes. This discovery occurred while Brown was studying diborane as a reducing agent for organic compounds, a research program that had begun a decade earlier.

The development of disiamylborane specifically came as organic chemists sought more selective hydroboration reagents. Brown's systematic exploration of various alkylboranes led to the recognition that sterically hindered dialkylboranes could offer unique selectivity in hydroboration reactions. This work, along with his broader contributions to organoborane chemistry, earned Brown the Nobel Prize in Chemistry in 1979, highlighting the significance of these reagents in synthetic methodology.

The historical context of disiamylborane's development is particularly noteworthy, as it emerged during a period of rapid advancement in boron chemistry. Before World War II, only a few laboratories worldwide could synthesize small amounts of diborane. The war effort prompted H.I. Schlesinger and H.C. Brown to develop new procedures for diborane synthesis, which subsequently enabled broader research into organoboron compounds.

Nomenclature and Structural Characteristics

Disiamylborane, formally known as bis(1,2-dimethylpropyl)borane, has the molecular formula [((CH₃)₂CHCH(CH₃))₂BH]₂ and is commonly abbreviated as Sia₂BH. The compound has a molecular weight of 153.09 g/mol and is assigned the CAS registry number 1069-54-1.

The prefix "disiamyl" reveals its chemical heritage—an abbreviation for "di-sec-isoamyl," where "sec-isoamyl" represents an archaic name for the 1,2-dimethylpropyl group. The term "amyl" is an obsolescent synonym for pentyl, reflecting the historical nomenclature patterns in organic chemistry.

Structurally, disiamylborane exists as a dimer with bridging hydrides, a characteristic common among dialkyl boron hydrides. The molecule features two bulky isoamyl (3-methyl-2-butyl) groups attached to each boron atom, creating significant steric hindrance that profoundly influences its reactivity and selectivity. The boron atom is sp²-hybridized with a trigonal planar geometry, and possesses a vacant p-orbital perpendicular to the plane of the three substituents.

The chemical structure can be represented as follows:

     CH₃  CH₃      |    |CH₃-CH-CH-B---H---B-CH-CH-CH₃      |        H   |     CH₃        CH₃

This structure illustrates the dimeric nature with the bridging hydrides between the two boron centers, creating a four-membered B₂H₂ ring.

Role in Organic Synthesis and Academic Research

Disiamylborane has established itself as a valuable reagent in organic synthesis, particularly for hydroboration-oxidation reactions. Its significance stems from several key properties that differentiate it from other borane reagents:

Regioselectivity: Disiamylborane exhibits pronounced anti-Markovnikov regioselectivity in addition reactions, preferentially adding to the less substituted carbon of alkenes and alkynes. This property makes it particularly useful for the controlled functionalization of unsaturated compounds.

Chemoselectivity: Due to its steric bulk, disiamylborane selectively hydroborates less hindered, typically terminal alkenes in the presence of more substituted alkenes. This characteristic enables selective modification in molecules containing multiple unsaturated sites.

Stereoselectivity: The hydroboration with disiamylborane proceeds with syn addition, where both the hydrogen and boron add to the same face of the double bond. This stereochemical control is valuable for the construction of defined stereogenic centers.

One of the most notable applications of disiamylborane is in the conversion of terminal alkynes to aldehydes. The reagent initially adds across the triple bond in an anti-Markovnikov manner to form an alkenylborane intermediate. Subsequent oxidation with hydrogen peroxide in basic conditions leads to the formation of an enol, which rapidly tautomerizes to the corresponding aldehyde.

Disiamylborane has been extensively utilized in academic research, particularly in natural product synthesis. Its ability to achieve monohydroboration of conjugated diynes with high regioselectivity and stereoselective hydroxylation of cyclopentane derivatives has made it a valuable tool in the synthesis of complex molecules.

Hydroboration of Alkenes with Borane Complexes

Disiamylborane represents a critical advancement in organoborane chemistry, serving as a sterically hindered dialkylborane reagent with exceptional selectivity properties [1]. The fundamental preparation of disiamylborane relies on the hydroboration reaction between borane complexes and specific alkene substrates [2]. This process involves the addition of borane-tetrahydrofuran complex to carefully selected alkenes under controlled conditions [3].

The hydroboration mechanism proceeds through a concerted addition pathway where the boron-hydrogen bond adds across the carbon-carbon double bond of the alkene [4]. During this process, borane acts as a Lewis acid, accepting electron density from the alkene's pi system while simultaneously transferring a hydride to the carbon framework [5]. The reaction exhibits anti-Markovnikov regioselectivity, with boron preferentially attaching to the less substituted carbon atom of the alkene [6].

Borane complexes utilized in disiamylborane synthesis typically employ tetrahydrofuran as the coordinating solvent, forming stable borane-tetrahydrofuran adducts that moderate the reactivity of the highly electrophilic boron center [2]. These complexes provide controlled release of reactive borane species while maintaining solution stability and preventing premature decomposition [3]. The choice of borane complex significantly influences reaction kinetics, with tetrahydrofuran complexes offering optimal balance between reactivity and controllability [1].

Reaction with 2-Methyl-2-butene: Dimer Formation and Steric Effects

The synthesis of disiamylborane specifically involves the hydroboration of 2-methyl-2-butene with borane complexes, resulting in the formation of bis(1,2-dimethylpropyl)borane [1] [3]. This reaction proceeds through a carefully controlled stoichiometric process where two equivalents of 2-methyl-2-butene react with one equivalent of borane to produce the desired dialkylborane product [2].

The reaction mechanism involves sequential hydroboration steps, where the first equivalent of 2-methyl-2-butene adds to borane to form an intermediate monoalkylborane [5]. Subsequently, the second equivalent of alkene undergoes hydroboration with the remaining borane-hydrogen bond, yielding the final disiamylborane product [3]. The reaction terminates at the dialkylborane stage due to significant steric hindrance preventing further alkene addition [1].

Steric effects play a crucial role in determining the reaction outcome and selectivity [6]. The bulky branched structure of 2-methyl-2-butene creates substantial steric congestion around the boron center after two hydroboration events [2]. This steric hindrance effectively prevents the formation of trialkylborane products, ensuring high selectivity for the desired disiamylborane species [1]. The resulting organoborane exists predominantly as a dimeric structure with bridging hydride bonds, stabilizing the molecule through intermolecular interactions [3].

Reaction ParameterOptimal ValueEffect on Product Formation
Alkene:Borane Ratio2:1Ensures complete dialkylborane formation [2]
Reaction Temperature-10°C to 0°CPrevents over-reaction and decomposition [2]
Reaction Time1-3 hoursAllows complete conversion without side reactions [13]
Solvent SystemTetrahydrofuranProvides optimal solvation and stability [2]

Optimization of Reaction Conditions (Temperature, Solvent, Stoichiometry)

Temperature control represents a critical factor in disiamylborane synthesis, with optimal conditions typically maintained between -10°C and 0°C during the initial hydroboration phase [2]. Lower temperatures favor selective dialkylborane formation while preventing unwanted side reactions and thermal decomposition [13]. The reaction mixture requires careful temperature monitoring using ice-salt baths to maintain the specified range throughout the addition process [2].

Solvent selection significantly impacts reaction efficiency and product quality [21]. Tetrahydrofuran serves as the preferred solvent system due to its ability to coordinate with borane while providing appropriate solvation for the alkene substrate [2] [13]. The ethereal nature of tetrahydrofuran stabilizes intermediate organoborane species and facilitates clean product formation [21]. Alternative solvents such as diethyl ether and dimethyl sulfide complexes have been investigated, but tetrahydrofuran consistently provides superior results in terms of yield and selectivity [13].

Stoichiometric optimization requires precise control of the alkene-to-borane ratio to achieve maximum conversion efficiency [2]. A 2:1 molar ratio of 2-methyl-2-butene to borane represents the theoretical optimum for complete dialkylborane formation [13]. Excess alkene can lead to incomplete borane utilization, while excess borane may promote undesired side reactions or product decomposition [2]. The addition sequence also influences reaction outcome, with dropwise addition of the alkene solution to the borane complex providing better control over reaction exothermicity [2].

Optimization ParameterRange StudiedOptimal ConditionYield Impact
Temperature-20°C to +25°C-10°C to 0°C90-95% yield at optimal range [2]
Alkene:Borane Ratio1.8:1 to 2.2:12.0:1Maximum efficiency at stoichiometric ratio [13]
Addition Rate0.5-2.0 mL/min1.0 mL/minControlled exotherm, complete conversion [2]
Reaction Time0.5-4.0 hours1-3 hoursOptimal conversion without degradation [13]

Challenges in Scalability and Purification

Scalability challenges in disiamylborane production primarily stem from the highly exothermic nature of the hydroboration reaction and the requirement for stringent moisture exclusion [9]. Large-scale synthesis necessitates sophisticated heat removal systems to manage the substantial heat generation during alkene addition [15]. Industrial-scale reactors must incorporate advanced temperature control mechanisms and efficient mixing systems to ensure uniform heat distribution and prevent localized overheating [9].

Purification of disiamylborane presents significant technical challenges due to the compound's air and moisture sensitivity [13]. The dimeric structure of disiamylborane complicates separation processes, as conventional distillation techniques may promote dissociation and degradation [14]. Crystallization methods have shown promise for obtaining pure disiamylborane, particularly when conducted under rigorously anhydrous conditions [13]. The presence of residual borane complexes and alkene impurities requires specialized purification protocols involving controlled atmosphere techniques [14].

Moisture sensitivity represents a critical obstacle in both synthesis and purification processes [13]. Trace water contamination leads to borane hydrolysis and formation of boric acid byproducts that are difficult to remove [14]. Industrial processes must incorporate advanced moisture exclusion systems, including molecular sieve drying agents and inert atmosphere handling throughout the entire production sequence [9]. The implementation of closed-loop solvent recycling systems helps minimize waste while maintaining product purity standards [15].

Storage and handling considerations further complicate scalable production, as disiamylborane requires specialized packaging and distribution systems to prevent degradation [13]. The compound's tendency to undergo thermal decomposition above 75°C limits processing options and necessitates low-temperature storage facilities [14]. Quality control protocols must account for the gradual hydrolysis of stored material and establish appropriate shelf-life parameters based on storage conditions [13].

Scalability ChallengeTechnical SolutionImplementation CostEffectiveness
Heat ManagementJacketed reactors with circulation cooling [9]High95% temperature control
Moisture ExclusionMolecular sieve drying systems [13]Moderate99.9% moisture removal
Product PurificationCrystallization under inert atmosphere [14]High90-95% purity achievement
Storage StabilityLow-temperature storage facilities [13]Very HighExtended shelf life

UNII

2O6VD8483R

Wikipedia

Disiamylborane

Dates

Modify: 2024-02-18

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